Neutral red

Catalog No.
S537066
CAS No.
553-24-2
M.F
C15H17ClN4
M. Wt
288.77 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Neutral red

CAS Number

553-24-2

Product Name

Neutral red

IUPAC Name

8-N,8-N,3-trimethylphenazin-5-ium-2,8-diamine;chloride

Molecular Formula

C15H17ClN4

Molecular Weight

288.77 g/mol

InChI

InChI=1S/C15H16N4.ClH/c1-9-6-13-15(8-11(9)16)18-14-7-10(19(2)3)4-5-12(14)17-13;/h4-8H,16H2,1-3H3;1H

InChI Key

PGSADBUBUOPOJS-UHFFFAOYSA-N

SMILES

CC1=CC2=NC3=C(C=C(C=C3)N(C)C)N=C2C=C1[NH3+].[Cl-]

Solubility

Soluble in DMSO

Synonyms

C.I. Basic Red 5, Neutral Red, Nuclear Fast Red (Basic Dye), Red, Neutral, Red, Toluylene, Toluylene Red

Canonical SMILES

CC1=CC2=[NH+]C3=C(C=C(C=C3)N(C)C)N=C2C=C1N.[Cl-]

Isomeric SMILES

CC1=CC2=NC3=C(C=C(C=C3)N(C)C)N=C2C=C1[NH3+].[Cl-]

Description

The exact mass of the compound Neutral red is 28.1142 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5756. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 3-Ring - Phenazines. It belongs to the ontological category of hydrochloride in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Principle:

  • Viable cells readily take up and accumulate neutral red in their lysosomes []. Lysosomes are cellular compartments that break down waste materials and foreign substances. The dye's accumulation within lysosomes is facilitated by its weak positive charge, which allows it to bind to negatively charged components inside the lysosomes [].
  • Conversely, compromised or dead cells have impaired lysosomal function and reduced ability to uptake and retain neutral red [].

Assay Procedure:

  • Cells are cultured in a plate and potentially exposed to a test substance with potential cytotoxic (cell-killing) effects.
  • Following the exposure period, the neutral red dye is introduced to the cell culture.
  • Viable cells incorporate the dye, appearing red under a microscope.
  • The incorporated dye is then extracted from the cells, and the resulting colored solution's absorbance is measured using a spectrophotometer [].
  • The higher the absorbance, the greater the number of viable cells and vice versa.

Advantages:

  • Neutral red assays offer several advantages over other cytotoxicity assays.
  • They are relatively simple, rapid, and cost-effective [].
  • Additionally, the neutral red uptake reflects not just cell death but also cellular health and metabolic activity [].

Limitations:

  • While a valuable tool, neutral red assays have limitations.
  • The assay may not be sensitive enough to detect subtle changes in cell viability [].
  • Additionally, some factors unrelated to cell viability, such as cell morphology and adherence, can influence the results [].

Neutral Red as a CO2 Sensor

Beyond cell viability assays, recent research suggests promise for neutral red as a sensor for carbon dioxide (CO2) concentrations [].

  • The study demonstrates that neutral red exhibits unique optical properties that change in response to varying CO2 levels [].
  • This opens potential applications for monitoring CO2 concentrations in biological systems, such as within living organisms or aquatic environments impacted by rising CO2 levels [].

Neutral red is a synthetic dye, classified as a phenazine dye, with the chemical formula C₁₅H₁₇ClN₄. It is also known as toluylene red, Basic Red 5, and Color Index 50040. This compound is widely used in histology for staining purposes, particularly for visualizing lysosomes within cells. Neutral red serves as a vital stain, allowing researchers to assess cell viability based on the dye's uptake by living cells. Its color changes from red to yellow between pH 6.8 and 8.0, making it useful as a pH indicator in various applications .

In biological systems, neutral red accumulates in lysosomes, acidic organelles responsible for cellular waste degradation []. The exact mechanism of uptake is not fully understood but likely involves a combination of passive diffusion and lysosomal membrane potential []. The accumulation of neutral red in lysosomes is dependent on their functional integrity. Damaged or dead cells exhibit reduced lysosomal uptake of the dye []. This property allows neutral red to be used as a vital dye for assessing cell viability in various assays [].

, particularly redox reactions. Studies have shown that it undergoes one-electron reduction and oxidation processes in aqueous media at different pH levels. The oxidation potential of neutral red has been evaluated, revealing its reactivity with different radicals such as chloride ions and bromine . The absorption spectra of its semioxidized and semireduced species have been characterized, indicating distinct kinetic parameters that depend on the pH of the medium .

Neutral red exhibits significant biological activity, particularly in microbiology and cell biology. It is used as a vital stain to assess cell viability; live cells incorporate neutral red into their lysosomes, while dead cells do not. This property is exploited in the Neutral Red Cytotoxicity Assay, which quantifies cell viability based on dye uptake . Additionally, neutral red has been investigated as a potential marker of virulence in Mycobacterium tuberculosis; virulent strains exhibit a strong affinity for the dye, while avirulent strains do not .

Neutral red can be synthesized through several methods. One common approach involves the condensation of dimethylaniline with 2-naphthol followed by chlorination to yield the final product. Other methods may include variations in reaction conditions or starting materials to optimize yield and purity. The synthesis typically requires careful control of pH and temperature to ensure proper formation of the dye .

Neutral red has diverse applications across various fields:

  • Histology: Used for staining tissues and cells to visualize cellular structures.
  • Microbiology: Employed in culture media like MacConkey agar to differentiate lactose-fermenting bacteria.
  • Cell Viability Testing: Utilized in assays to measure cell health and cytotoxicity.
  • pH Indicator: Functions as an acid-base indicator due to its color change at specific pH levels .

Research has explored the interactions of neutral red with various biological entities. For instance, studies have shown that neutral red can bind to cellular components, influencing its uptake in living cells. The interaction with Mycobacterium tuberculosis has been particularly notable; the dye's ability to penetrate virulent strains suggests potential pathways for understanding bacterial behavior and virulence factors .

Several compounds share similarities with neutral red in terms of structure or function. Here are a few notable examples:

Compound NameChemical FormulaMain UsesUnique Features
Safranin OC₁₅H₁₃ClN₂Staining in histologyStrong affinity for nucleic acids
Methylene BlueC₁₆H₁₈ClN₃SStaining and antimicrobial activityActs as a redox indicator
Janus Green BC₁₅H₁₉ClN₂Staining embryonic tissuesDual staining properties (vital and non-vital)

Neutral red is unique due to its specific lysosomal targeting and its dual role as a pH indicator and vital stain. Its ability to indicate cell viability through lysosomal uptake sets it apart from other dyes that may not offer such functionality .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

288.1141743 g/mol

Monoisotopic Mass

288.1141743 g/mol

Heavy Atom Count

20

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

261QK3SSBH

Related CAS

150645-85-5

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 5 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 3 of 5 companies with hazard statement code(s):;
H301 (33.33%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (33.33%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (33.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (33.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H341 (33.33%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Coloring Agents

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Other CAS

553-24-2

Wikipedia

Neutral_red

General Manufacturing Information

2,8-Phenazinediamine, N8,N8,3-trimethyl-, hydrochloride (1:1): ACTIVE

Dates

Modify: 2023-08-15

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